

Melitidin: A Comprehensive Technical Dossier on its Chemical Structure and Elucidation

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Compound of Interest

Compound Name: Melitidin

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Abstract

Melitidin, a naturally occurring flavanone glycoside, has garnered significant scientific interest due to its potential as a statin-like compound with cholesterol-lowering properties.^[1] This technical document provides an in-depth overview of the chemical structure of **Melitidin**, including its systematic nomenclature, physicochemical properties, and the experimental methodologies employed for its structural elucidation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Properties

Melitidin is classified as a flavanone glycoside, specifically a derivative of naringenin.^{[2][3]} Its structure is characterized by a naringenin aglycone linked to a neohesperidoside moiety, which is further esterified with a 3-hydroxy-3-methylglutaryl (HMG) group.^[3] This unique structural feature is believed to be responsible for its biological activity.^[3]

Tabulated Physicochemical Data

The following table summarizes the key quantitative data and identifiers for **Melitidin**.

Property	Value	Reference(s)
IUPAC Name	5-[[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid	[2]
CAS Number	1162664-58-5	[2][4][5]
Molecular Formula	C ₃₃ H ₄₀ O ₁₈	[4][5][6]
Molecular Weight	724.7 g/mol	[4][7]
Canonical SMILES	<chem>C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--C--INVALID-LINK--C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O">C@@HO</chem>	[8]
Appearance	Powder	[7]
Purity	≥98% (HPLC)	[4][6][7]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[4][7]
Source	Isolated from the peels of Citrus maxima (pummelo) and bergamot orange juice.[4][7]	

Structural Elucidation: Experimental Protocols

The chemical structure of **Melitidin** was determined through a combination of spectroscopic and spectrometric techniques.[3][9] The primary methods employed are detailed below.

Isolation and Purification

Melitidin was first isolated from *Citrus grandis* 'Tomentosa'.^{[3][9]} The isolation process typically involves the following steps:

- Extraction: The plant material (e.g., peels of *Citrus maxima*) is extracted with a suitable solvent such as methanol.^{[3][7]}
- Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. These methods include:
 - Column chromatography on silica gel.^[3]
 - Preparative High-Performance Liquid Chromatography (HPLC).^{[4][6]}

Spectroscopic and Spectrometric Analysis

The purified compound is then analyzed using a suite of spectroscopic and spectrometric methods to elucidate its structure.

- Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore. The UV spectrum of **Melitidin** in methanol shows an absorption maximum (λ_{max}) at 285.1 nm.^[3]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **Melitidin** (KBr pellet) shows characteristic absorption bands at 3407 cm^{-1} (hydroxyl groups), 1722 cm^{-1} (ester carbonyl group), and 1577 cm^{-1} (aromatic ring).^[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (HMQC and HMBC) NMR spectroscopy are crucial for determining the connectivity of atoms in the molecule.^{[3][9]} A detailed analysis of the NMR data allows for the assignment of all proton and carbon signals, confirming the flavanone glycoside structure and the position of the HMG moiety.^{[3][10]}
- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, which allows for the determination of the molecular

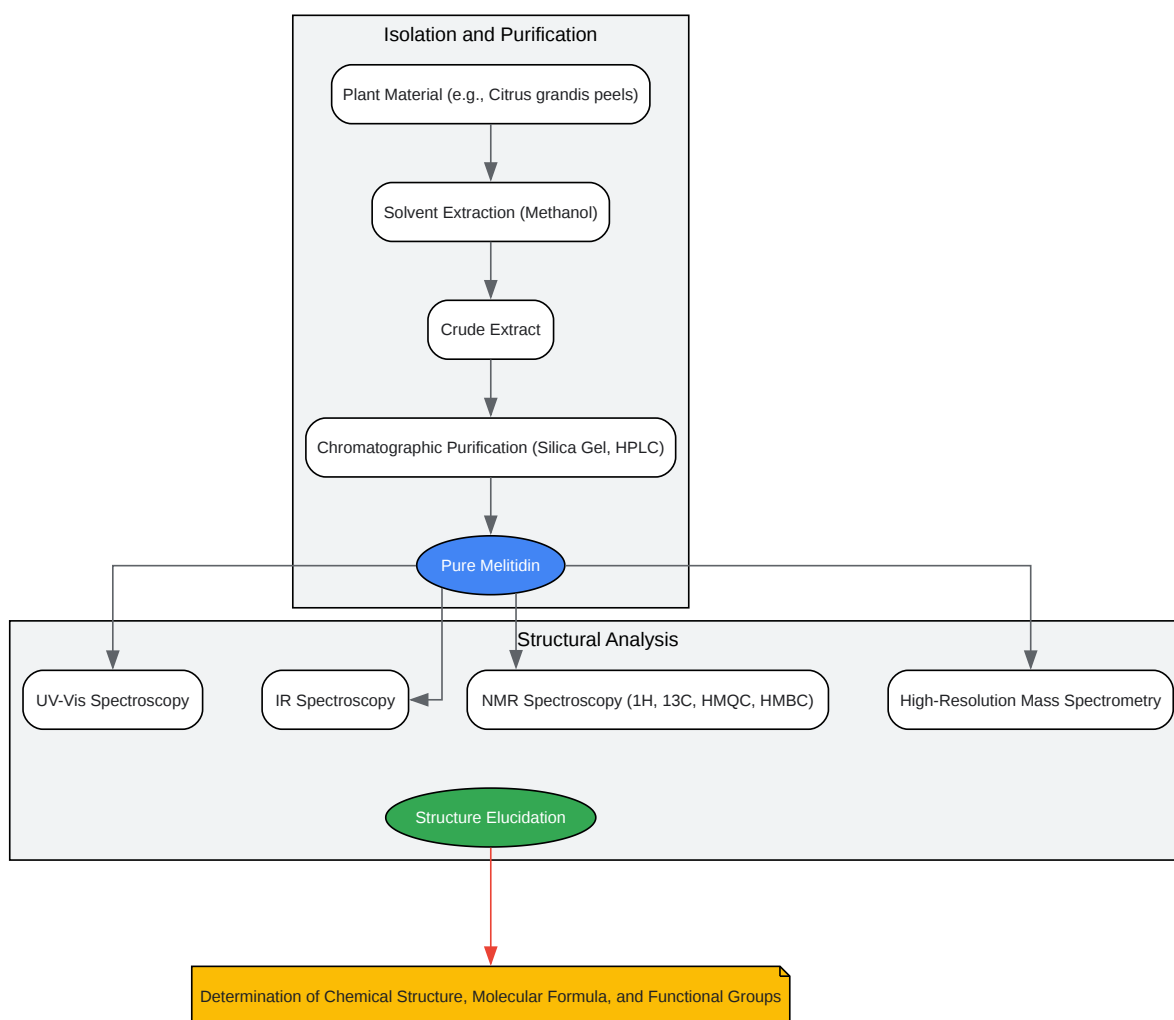
formula. The Q-TOF MS spectrum of **Melitidin** shows a molecular ion peak $[M]^-$ at m/z 723.2109, which corresponds to the calculated mass for the molecular formula $C_{33}H_{39}O_{17}$.^[3]

Biological Activity and Signaling Pathway

Melitidin has been identified as a potential anti-cholesterol agent with statin-like properties.^[1] It acts as an inhibitor of the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.^{[1][3]} The biosynthesis of **Melitidin** itself has been elucidated in pummelo, involving a cluster of genes including UDP-glucuronosyltransferases, rhamnosyltransferase, and acyltransferases.^[1]

Experimental Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Melitidin**.



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